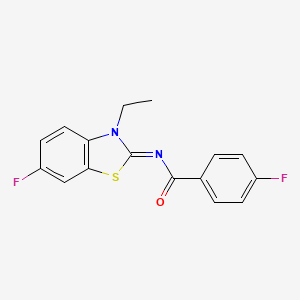

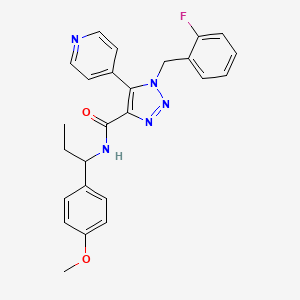

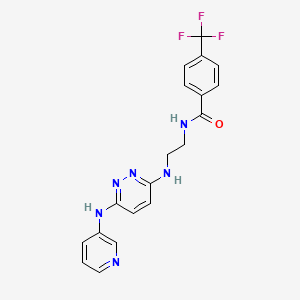

![molecular formula C12H10N4S B2663309 2-(Methylthio)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 1158280-10-4](/img/structure/B2663309.png)

2-(Methylthio)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(Methylthio)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine” is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine class of compounds . This class of compounds is known for its wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB2 cannabinoid agonists, feticide, and adenosine antagonists .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines involves the reaction of certain starting reactants . For instance, a series of 2-methylthio-pyrido-triazolopyrimidines were prepared by the reaction of dimethyl-N-cyanoimidodithiocarbonate with hydrazinopyridine carboxylic acid .Molecular Structure Analysis

The molecular structure of these compounds can be confirmed using various methods such as High-Resolution Electron Impact Mass Spectrometry (HREI-MS), Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) analyses .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps. For instance, the reaction of dimethyl-N-cyanoimidodithiocarbonate with hydrazinopyridine carboxylic acid leads to the formation of 2-methylthio-pyrido-triazolopyrimidines .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined using various techniques. For instance, the melting point can be determined experimentally, and the mass spectrometry can provide information about the molecular weight .Applications De Recherche Scientifique

Organic Synthesis and Chemical Properties

- Synthesis Techniques: Innovative methods have been developed for synthesizing 1,2,4-triazolo[1,5-a]pyrimidine derivatives, including a metal-free synthesis approach that allows for the efficient construction of this skeleton through direct oxidative N-N bond formation, demonstrating short reaction times and high yields (Zisheng Zheng et al., 2014).

- Structural Characterization: Studies have also focused on the crystal structure and spectroscopic characterization of triazolopyrimidine derivatives, providing insights into their molecular geometry and electronic properties (S. Lahmidi et al., 2019).

Biological Applications

- Phosphodiesterase Inhibition: Some 2-(alkylthio)-1,2,4-triazolo[1,5-a]pyrimidines have been studied for their role as cAMP phosphodiesterase inhibitors, showing potential as new cardiovascular agents due to their ability to significantly increase cardiac output without affecting heart rate (T. Novinson et al., 1982).

- Antimicrobial Activity: Triorganotin(IV) complexes of a closely related compound showed in vitro activity against Gram-positive bacteria, highlighting the antimicrobial potential of triazolopyrimidine derivatives (G. Ruisi et al., 2010).

Material Science and Supramolecular Chemistry

- Supramolecular Assemblies: The dihydropyrimidine-2,4-(1H,3H)-dione functionality, closely related to triazolopyrimidines, has been used in the design of novel crown-containing hydrogen-bonded supramolecular assemblies, demonstrating the utility of these compounds in the construction of complex molecular architectures (M. Fonari et al., 2004).

Orientations Futures

Propriétés

IUPAC Name |

2-methylsulfanyl-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4S/c1-17-12-14-11-13-8-7-10(16(11)15-12)9-5-3-2-4-6-9/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEOCUBHJSDDMEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN2C(=CC=NC2=N1)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

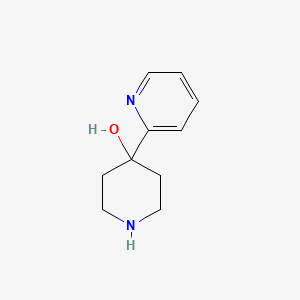

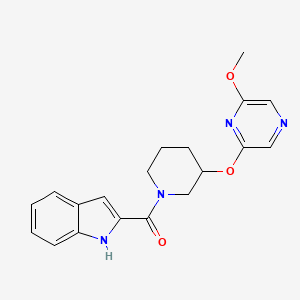

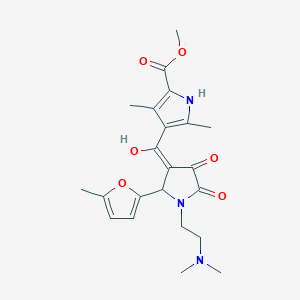

![N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine](/img/structure/B2663230.png)

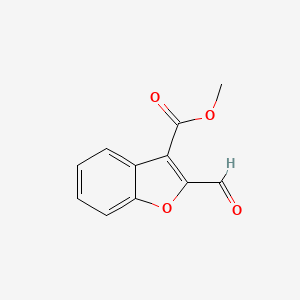

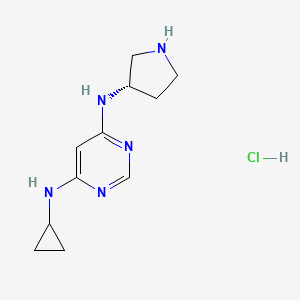

![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2663238.png)

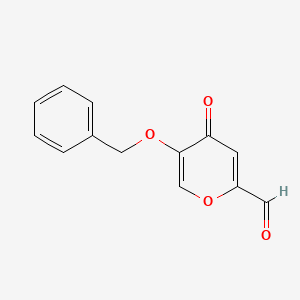

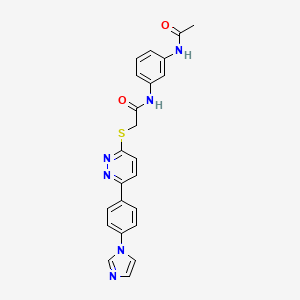

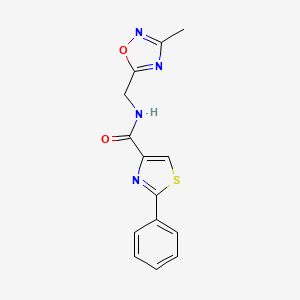

![2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2663245.png)